5,5,5-Trifluoropentylmercaptan

Description

Significance of Sulfur- and Fluorine-Containing Organic Compounds in Advanced Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.com Due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered acidity with minimal steric impact. sigmaaldrich.comacs.org These characteristics are highly desirable in drug design, with estimates suggesting that approximately 30% of all new approved drugs contain fluorine. sigmaaldrich.comresearchgate.net Prominent examples of top-selling drugs containing fluorine include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). enamine.net In agrochemicals, fluorinated compounds are prevalent, with about 25% of licensed herbicides incorporating fluorine to improve their efficacy. sigmaaldrich.com

Similarly, sulfur-containing compounds, particularly thiols and sulfides, play a crucial role in organic synthesis. The thiol group (-SH) is a versatile functional group that can participate in a wide range of chemical transformations. innospk.com Organic sulfur compounds are utilized as solvents, chemical intermediates, and flavoring agents. The combination of fluorine and sulfur within the same molecule gives rise to unique properties and reactivity, making fluorinated organosulfur compounds a significant area of research. acs.org For instance, the pentafluorosulfanyl (SF5) group is sometimes referred to as a "super-trifluoromethyl group" due to its high electron-withdrawing nature and lipophilicity. enamine.net

Overview of Mercaptans as Synthetic Intermediates and Building Blocks

Mercaptans, also known as thiols, are organic compounds containing a sulfhydryl (-SH) group. They are widely used as intermediates in the synthesis of a diverse array of products, including pharmaceuticals, insecticides, fungicides, and jet fuels. Their utility stems from the reactivity of the thiol group, which can act as a nucleophile, participate in radical reactions, and form stable bonds with metals. innospk.com

In organic synthesis, mercaptans are instrumental in forming carbon-sulfur bonds, a key step in the construction of many complex molecules. innospk.com For example, methyl mercaptan is a crucial intermediate in the production of the essential amino acid methionine, which is used as a supplement in animal feed. cpchem.com Other mercaptans, such as benzyl (B1604629) mercaptan and n-dodecyl mercaptan, are used in the synthesis of agrochemicals, polymers, and as chain transfer agents in polymerization reactions. innospk.comatamanchemicals.com The distinct odors of many lower molecular weight mercaptans also lead to their use as odorants for natural gas to aid in leak detection.

Structural Context of 5,5,5-Trifluoropentylmercaptan within Organofluorine Chemistry

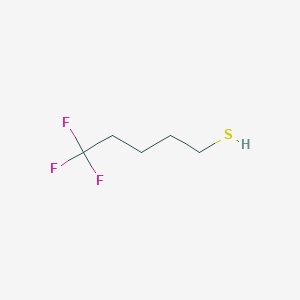

This compound belongs to the class of organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond. wikipedia.org Specifically, it is a fluorinated thiol, positioning it at the intersection of organofluorine and organosulfur chemistry. Its structure consists of a five-carbon pentyl chain, with a trifluoromethyl group (-CF3) at the terminal (C5) position and a mercaptan group (-SH) at the other end (C1).

The trifluoromethyl group is a common and highly significant substituent in organofluorine chemistry. alfa-chemistry.com Its strong electron-withdrawing nature can significantly influence the properties of the molecule, including the acidity of the thiol proton in this compound. Fluorinated building blocks, such as those containing trifluoromethyl groups, are essential tools for medicinal chemists and material scientists to introduce fluorine into target molecules. sigmaaldrich.comenamine.netalfa-chemistry.com The synthesis of such compounds often relies on specialized fluorinating agents and methodologies. enamine.nettandfonline.com this compound serves as a building block that can introduce a trifluoroalkyl-terminated chain into a larger molecule through reactions characteristic of thiols.

Properties of this compound

| Property | Value |

| Molecular Formula | C5H9F3S |

| Molecular Weight | 158.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 135-136 °C |

| Density | 1.114 g/mL at 25 °C |

| Refractive Index | 1.391 |

Note: The data in this table is compiled from various chemical supplier databases and may vary slightly between sources.

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3S/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWGQHJSKLTBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 5,5,5 Trifluoropentylmercaptan Derivatives

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of 5,5,5-trifluoropentylmercaptan is a soft nucleophile, readily participating in a variety of reactions. Its reactivity is modulated by the electron-withdrawing trifluoromethyl group, which can influence the acidity of the S-H bond and the nucleophilicity of the resulting thiolate.

Thiol addition reactions, particularly to polarized double bonds, are a hallmark of thiol chemistry. In the case of this compound, the thiol group can add across carbon-carbon, carbon-oxygen, and carbon-nitrogen multiple bonds. These reactions are often catalyzed by either a base or an acid.

Base-catalyzed additions proceed via the formation of the more nucleophilic 5,5,5-trifluoropentylthiolate anion. This anion then attacks the electrophilic center of the multiple bond. For instance, in the reaction with α,β-unsaturated carbonyl compounds, the thiolate adds to the β-carbon in a Michael-type addition. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield the final product. libretexts.org For weakly acidic reagents like thiols, the reaction can be facilitated by a strong base that deprotonates the thiol to form the more potent nucleophilic thiolate anion. libretexts.org

Acid catalysis, on the other hand, involves the protonation of the heteroatom in the multiple bond (e.g., the oxygen of a carbonyl group), which increases the electrophilicity of the carbon atom, making it more susceptible to attack by the neutral thiol. libretexts.org The choice of catalyst and reaction conditions can therefore direct the outcome of the addition reaction.

The table below summarizes the types of thiol addition reactions involving this compound.

| Reactant Type | Reaction Name | Catalyst | Product Type |

| α,β-Unsaturated Carbonyl | Michael Addition | Base | Thioether |

| Aldehyde/Ketone | Nucleophilic Addition | Acid or Base | Hemithioacetal/Hemithioketal |

| Alkene | Thiol-ene Reaction | Radical Initiator | Thioether |

| Alkyne | Thiol-yne Reaction | Radical Initiator | Vinyl Sulfide (B99878) |

This table illustrates the versatility of this compound in addition reactions.

The kinetics and thermodynamics of thiolate-mediated processes are crucial for understanding the reaction rates and equilibrium positions. The rate of a nucleophilic addition reaction is dependent on several factors, including the concentration of the reactants, the temperature, and the nature of the solvent. The formation of the 5,5,5-trifluoropentylthiolate is a key step, and its concentration is determined by the pKa of the thiol and the pH of the solution.

Thermodynamically, the addition of a thiol to a multiple bond is generally an exothermic process. The Gibbs free energy change (ΔG) for the reaction is negative, indicating a spontaneous process under standard conditions. The enthalpy change (ΔH) is typically negative due to the formation of a new, stable sigma bond. youtube.com The entropy change (ΔS) is usually negative as two molecules combine to form one, leading to a more ordered system. youtube.com

The equilibrium of the reaction can be influenced by the stability of the reactants and products. youtube.com In the case of addition to carbonyls, the equilibrium often favors the starting materials, especially with ketones, due to steric hindrance in the product. However, for reactions with highly reactive electrophiles or where the product is stabilized by subsequent reactions, the equilibrium will lie towards the product side. The study of protein-ligand interactions can provide insights into the thermodynamics and kinetics of similar biological processes. nih.gov

| Thermodynamic Parameter | Influence on Thiolate-Mediated Reactions |

| Gibbs Free Energy (ΔG) | A negative value indicates a spontaneous reaction. |

| Enthalpy (ΔH) | A negative value (exothermic) favors product formation. |

| Entropy (ΔS) | A negative value (increased order) disfavors product formation. |

This table outlines the key thermodynamic parameters governing thiolate-mediated reactions.

Detailed Analysis of Thiol Addition Reactions

Thiyl Radical Chemistry

Beyond its nucleophilic character, the thiol group of this compound can also engage in radical chemistry through the formation of the corresponding 5,5,5-trifluoropentylthiyl radical.

Trifluoropentylthiyl radicals (CF₃(CH₂)₄S•) can be generated through several methods, including:

Homolytic cleavage of the S-H bond: This can be achieved photochemically or thermally.

Hydrogen atom abstraction: A pre-existing radical can abstract the hydrogen atom from the thiol.

Oxidation of the thiolate: One-electron oxidation of the 5,5,5-trifluoropentylthiolate anion yields the thiyl radical.

Once generated, these radicals can be characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov EPR spectroscopy provides information about the electronic structure and environment of the unpaired electron in the radical species. nih.govnih.gov For instance, the g-factor and hyperfine coupling constants are characteristic parameters for a given radical. The generation of phenylthiyl radicals has been achieved through vacuum flash pyrolysis of suitable precursors and characterized in an argon matrix. rsc.org Similar techniques could be applied to study the trifluoropentylthiyl radical.

Thiyl radicals are known to participate in hydrogen atom transfer (HAT) reactions. sioc-journal.cnnih.gov In these reactions, the thiyl radical abstracts a hydrogen atom from a suitable donor molecule. The rate of HAT reactions is influenced by the bond dissociation energy (BDE) of the C-H bond being broken and the S-H bond being formed. The process is generally favored when a weaker C-H bond is broken and a stronger S-H bond is formed.

The trifluoromethyl group in the 5,5,5-trifluoropentylthiyl radical can influence its reactivity in HAT processes. The electron-withdrawing nature of the CF₃ group can affect the electrophilicity of the radical, which in turn impacts its reactivity towards different types of C-H bonds. scripps.edu Polarity reversal catalysis is a concept where the polarity of the radical and the substrate are matched to facilitate otherwise difficult HAT reactions. scripps.edu

The 5,5,5-trifluoropentylthiyl radical can also undergo electron transfer reactions. Depending on the reaction partner, it can act as either an oxidizing agent (accepting an electron) or a reducing agent (donating an electron).

Furthermore, thiyl radicals readily add to unsaturated systems like alkenes and alkynes in a process known as the thiol-ene or thiol-yne reaction. This radical addition is a chain reaction involving initiation, propagation, and termination steps. The regioselectivity of the addition is typically anti-Markovnikov, with the thiyl radical adding to the less substituted carbon of the double or triple bond. This type of reaction is a powerful tool for the formation of carbon-sulfur bonds. The success of radical additions often depends on the polarity matching between the radical and the alkene. nih.gov

Hydrogen Atom Transfer Reactions Involving Thiyl Radicals

Electrophilic Transformations and Oxidative Processes

The sulfur atom in this compound is a soft nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity allows for the synthesis of a diverse range of sulfur-containing derivatives. Furthermore, the thiol group is susceptible to oxidation, leading to the formation of higher oxidation state sulfur species, most notably sulfonic acids and their derivatives. These transformations are crucial for the incorporation of the 5,5,5-trifluoropentylthio moiety into more complex molecular architectures and for the generation of potent acid species.

Formation of Sulfides and Related Derivatives

The nucleophilic nature of the thiolate anion, generated by the deprotonation of this compound, facilitates its reaction with various electrophiles to form stable carbon-sulfur bonds, yielding sulfides. While direct studies on this compound are not extensively documented in the literature, its reactivity can be inferred from studies on structurally similar long-chain 1,1-dihydrofluoroalkyl thiols.

A notable method for the formation of such sulfides involves the in-situ generation of a highly reactive electrophile from a corresponding fluoroalcohol. For instance, a one-pot synthesis for the 1,1-dihydrofluoroalkylation of thiols has been developed, which can be considered analogous to the reactions of this compound. In this process, a 1,1-dihydrofluoroalcohol is reacted with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a bis(1,1-dihydrofluoroalkyl) sulfate (B86663) intermediate. This intermediate is a potent electrophile that readily reacts with a thiol to furnish the corresponding sulfide in good yields.

This methodology has been successfully applied to a range of thiols, including aromatic and aliphatic derivatives, showcasing its broad applicability. The reaction is highly chemoselective for the thiol group, even in the presence of other nucleophilic functional groups such as amines and alcohols. This selectivity is a significant advantage in the synthesis of complex molecules.

A plausible reaction scheme for the formation of a sulfide from this compound, by analogy to the aforementioned method, would involve the reaction of 5,5,5-trifluoropentan-1-ol (B31880) with sulfuryl fluoride to generate the electrophilic sulfate species, which then undergoes nucleophilic attack by the 5,5,5-trifluoropentylthiolate.

The table below summarizes the results of the 1,1-dihydrofluoroalkylation of various thiols using a related fluorinated alcohol, 2,2,3,3,3-pentafluoropropanol, which serves as a reasonable model for the reactivity expected from a 5,5,5-trifluoropentyl system.

Table 1: Synthesis of 1,1-Dihydrofluoroalkyl Sulfides from Various Thiols and 2,2,3,3,3-Pentafluoropropanol

| Thiol Substrate | Product | Yield (%) |

| Benzyl (B1604629) mercaptan | Benzyl (2,2,3,3,3-pentafluoropropyl) sulfide | 85 |

| Thiophenol | Phenyl (2,2,3,3,3-pentafluoropropyl) sulfide | 78 |

| 1-Octanethiol | Octyl (2,2,3,3,3-pentafluoropropyl) sulfide | 82 |

| Cyclohexanethiol | Cyclohexyl (2,2,3,3,3-pentafluoropropyl) sulfide | 80 |

This data is based on analogous reactions and is presented for illustrative purposes.

Oxidation to Sulfonic Acids and Other Sulfur(VI) Species

The oxidation of thiols provides a direct route to various sulfur oxyacids, with sulfonic acids being the most stable and common end product of complete oxidation. The conversion of this compound to 5,5,5-trifluoropentanesulfonic acid represents an important transformation, as sulfonic acids are strong acids with numerous applications. The oxidation proceeds through a series of intermediates, namely sulfenic acid (RSOH) and sulfinic acid (RSO₂H).

Several reagents are effective for the oxidation of thiols to sulfonic acids. researchgate.net A particularly efficient and environmentally benign method utilizes Oxone®, a stable and inexpensive solid oxidant, in the presence of sodium bicarbonate (NaHCO₃). researchgate.net This system has been shown to convert a wide range of aliphatic and aromatic thiols to their corresponding sulfonic acids in good to excellent yields at room temperature. researchgate.net The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water. researchgate.net Another effective reagent is potassium bromate (B103136) (KBrO₃), although it may require longer reaction times. researchgate.net

The mechanism of oxidation with Oxone® is proposed to involve electron transfer steps, with the initial formation of a disulfide which is then further oxidized. researchgate.net For this compound, the reaction would proceed as follows:

CF₃(CH₂)₄SH → [CF₃(CH₂)₄S-S(CH₂)₄CF₃] → CF₃(CH₂)₄SO₃H

Furthermore, hydrogen peroxide (H₂O₂) in the presence of a catalyst like methyltrioxorhenium (MTO) is a powerful system for the selective and mild oxidation of thiols to sulfonic acids. researchgate.net This method is known for its high efficiency and clean reaction profile. researchgate.net

The table below presents data on the oxidation of various thiols to their corresponding sulfonic acids using the Oxone®/NaHCO₃ system, which can be considered representative for the expected outcome with this compound. researchgate.net

Table 2: Oxidation of Various Thiols to Sulfonic Acids using Oxone®/NaHCO₃

| Thiol Substrate | Product | Yield (%) |

| 1-Dodecanethiol | Dodecanesulfonic acid | 92 |

| Cyclohexanethiol | Cyclohexanesulfonic acid | 88 |

| Thiophenol | Benzenesulfonic acid | 95 |

| 4-Chlorothiophenol | 4-Chlorobenzenesulfonic acid | 93 |

Data is based on published results for the oxidation of various thiols and serves as an analogy. researchgate.net

In addition to sulfonic acids, other sulfur(VI) species can be synthesized from thiols. For instance, electrochemical oxidation of thiols in the presence of a fluoride source, such as potassium fluoride (KF), can lead to the formation of sulfonyl fluorides (RSO₂F). acs.orgacs.org This process involves the anodic oxidation of the thiol to form a disulfide intermediate, which is then further oxidized and reacts with the fluoride ion. acs.org The resulting 5,5,5-trifluoropentanesulfonyl fluoride would be a valuable intermediate for the synthesis of sulfonamides and sulfonic esters.

Applications of 5,5,5 Trifluoropentylmercaptan in Complex Molecule Synthesis and Material Science Research

Role as a Building Block for Fluorinated Organic Compounds

As a bifunctional molecule, 5,5,5-Trifluoropentylmercaptan provides a reactive thiol handle for covalent bond formation while simultaneously introducing a five-carbon chain terminating in a highly stable trifluoromethyl group. This dual functionality makes it an ideal precursor for a wide array of fluorinated organic molecules.

The synthesis of thioethers (sulfides) is a fundamental transformation in organic chemistry, and these motifs are present in numerous pharmaceuticals, agrochemicals, and materials. chemrevlett.com this compound serves as an excellent nucleophile, either directly as the thiol or as its more reactive thiolate anion, to form fluorinated thioethers through several classic reactions.

Common synthetic strategies include:

Nucleophilic Substitution: The most direct method involves the reaction of 5,5,5-trifluoropentylthiolate with an alkyl halide (or other electrophile with a suitable leaving group like a tosylate or mesylate) in an S(_N)2 reaction. This approach is highly effective for creating aliphatic thioethers. nih.gov

Michael Addition: The thiol can undergo conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This 1,4-addition, often catalyzed by a base, is a highly efficient method for forming C-S bonds.

Thiol-yne and Thiol-ene Reactions: Under radical or photocatalytic conditions, the thiol adds across alkenes (thiol-ene) or alkynes (thiol-yne) in an anti-Markovnikov fashion, providing a powerful "click chemistry" approach to thioether synthesis. encyclopedia.pub

These methods provide access to a diverse library of molecules containing the 5,5,5-trifluoropentylthio moiety, which is valuable for systematic studies in medicinal chemistry and materials science.

Table 1: Representative Synthetic Routes to 5,5,5-Trifluoropentyl Thioethers

| Reaction Type | Generic Reactants | Product Structure | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | CF₃(CH₂)₄SH + R-X (X=Br, I, OTs) | CF₃(CH₂)₄S-R | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Michael Addition | CF₃(CH₂)₄SH + CH₂=CHCOR | CF₃(CH₂)₄SCH₂CH₂COR | Base catalyst (e.g., Et₃N) |

| Thiol-Ene Reaction | CF₃(CH₂)₄SH + R-CH=CH₂ | CF₃(CH₂)₄SCH₂CH₂-R | Photoinitiator, UV light or Radical initiator (AIBN) |

The demand for high-performance polymers with tailored properties such as thermal stability, chemical resistance, and hydrophobicity has driven interest in fluorinated polymers. tandfonline.com this compound is an ideal candidate for introducing fluorinated side-chains onto a polymer backbone through post-polymerization modification (PPM). PPM techniques allow for the precise synthesis of functional polymers from reactive precursors. researchgate.netnih.gov

Key strategies for integrating the 5,5,5-trifluoropentylthio group include:

Thiol-para-fluoro Substitution: A highly efficient metal-free click reaction involves the nucleophilic aromatic substitution of a para-fluorine atom on a pentafluorophenyl (PFP) group. researchgate.net Polymers containing PFP or pentafluorobenzyl side-chains react quantitatively with this compound under mild, basic conditions to yield well-defined, fluorinated side-chain polymers. acs.org

Thiol-Ene Click Chemistry: Polymer backbones functionalized with pendant alkene groups can be readily modified with this compound using photo- or thermally-initiated thiol-ene reactions. acs.org This method is known for its high efficiency, orthogonality, and tolerance of various functional groups.

Thiol-Halogen Substitution: Polymers with side-chains containing reactive halides (e.g., benzyl (B1604629) bromide) can be functionalized via nucleophilic substitution with the thiol, creating stable thioether linkages.

These methods enable the creation of side-chain fluorinated polymers where the trifluoropentyl group can significantly alter the surface energy, solubility, and thermal properties of the material. tandfonline.com

Table 2: Post-Polymerization Modification Strategies using this compound

| PPM Strategy | Polymer Precursor | Modifying Reagent | Resulting Polymer Structure |

|---|---|---|---|

| Thiol-para-fluoro Substitution | Polymer with pendant pentafluorophenyl groups | CF₃(CH₂)₄SH | Polymer with pendant tetrafluorophenyl thioether groups |

| Thiol-Ene Reaction | Polymer with pendant vinyl or allyl groups | CF₃(CH₂)₄SH | Polymer with pendant 5,5,5-trifluoropentylthioethyl side-chains |

| Thiolactone Ring-Opening | Polymer with pendant thiolactone groups | 1. Amine (to open ring) 2. CF₃(CH₂)₄SH (can be used in subsequent step) | Multifunctional polymer with amide and potentially thioether linkages |

Synthesis of Fluorinated Sulfides and Thioethers

Strategic Use in Molecular Design and Bio-isostere Development

In medicinal chemistry, the substitution of one atom or group for another with similar steric or electronic properties—a concept known as bioisosterism—is a powerful strategy for optimizing drug candidates. researchgate.net Fluorine and fluorinated groups are particularly valuable as bioisosteres due to their unique properties. nih.gov

The 5,5,5-trifluoropentylthio group, introduced via the parent mercaptan, is a valuable motif for structure-activity relationship (SAR) studies. researchgate.net The introduction of this group can profoundly modulate key molecular properties that govern a drug's efficacy and pharmacokinetic profile. researchgate.net

Key impacts of the 5,5,5-trifluoropentylthio moiety include:

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. researchgate.net This can enhance membrane permeability and improve absorption, but must be carefully balanced to maintain adequate aqueous solubility.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. sci-hub.se Attaching this group can block a site of metabolic vulnerability in a drug candidate, thereby increasing its half-life.

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic functional groups, such as amines. sci-hub.se This fine-tuning of basicity can be crucial for optimizing target binding, reducing off-target effects, and improving oral bioavailability.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through electrostatic interactions, which can enhance binding affinity to a biological target. sci-hub.se

By systematically replacing an alkyl or other functional group with the 5,5,5-trifluoropentylthio moiety, medicinal chemists can probe the chemical space around a lead compound to optimize its therapeutic potential.

Table 3: Physicochemical Impact of the 5,5,5-Trifluoropentylthio Group in SAR

| Property | Standard Alkylthio Group (e.g., Pentylthio) | 5,5,5-Trifluoropentylthio Group | Implication for Drug Design |

|---|---|---|---|

| Lipophilicity (LogP) | Moderate | Significantly Higher | Enhanced membrane permeability, potential for improved absorption. researchgate.net |

| Metabolic Stability | Susceptible to oxidation at the alkyl chain | Highly resistant to oxidative metabolism at the CF₃ terminus | Increased biological half-life, improved pharmacokinetic profile. sci-hub.se |

| Electronic Effect | Weakly electron-donating/neutral | Strongly electron-withdrawing (inductive) | Can lower pKa of proximal basic centers, altering ionization state. sci-hub.se |

| Binding Interactions | Primarily hydrophobic/van der Waals | Hydrophobic and potentially dipole-based interactions | Can alter binding mode and affinity to protein targets. sci-hub.se |

Bioconjugation, the covalent linking of molecules to biomolecules like peptides and proteins, is essential for developing therapeutic agents, diagnostic tools, and research probes. acs.org The thiol group of this compound makes it a valuable reagent for peptide modification, often by targeting cysteine residues or by replacing native disulfide bonds.

Applications in this area include:

Fluorinated Labeling: The compound can be used to attach a fluorinated tag to a peptide or protein. This is useful for ¹⁹F-NMR studies, which can provide information about protein structure and binding in a biologically clean spectral window.

Thioether Analogs of Disulfide Bonds: Disulfide bonds in therapeutic peptides are susceptible to reduction in vivo, leading to inactivation. nih.gov Replacing a disulfide bridge with a stable thioether linkage, which can be formed using bifunctional electrophiles and a thiol like this compound, can significantly improve the peptide's stability and therapeutic utility. nih.gov

Thiol-Ene Click Chemistry: Peptides can be engineered to contain unnatural amino acids with alkene side chains, such as dehydroalanine. mdpi.com this compound can be "clicked" onto these sites with high specificity, enabling precise modification without affecting other functional groups in the peptide. encyclopedia.pubmdpi.com

Table 4: Bioconjugation Reactions Employing this compound

| Reaction | Biomolecule Functional Group | Resulting Linkage | Purpose |

|---|---|---|---|

| Thiol-Maleimide Addition | Cysteine Thiol | Thioether | Stable conjugation to native cysteine residues. |

| Thiol-Halide Substitution | Halogenated Amino Acid (e.g., p-bromophenylalanine) | Thioether | Site-specific modification of engineered peptides. |

| Thiol-Ene Reaction | Dehydroalanine or other alkene-containing residue | Thioether | Orthogonal and highly specific "click" bioconjugation. mdpi.comrsc.org |

| Disulfide Replacement | Two Cysteine Thiols (via bifunctional linker) | Bis-thioether | Creation of reduction-resistant peptide macrocycles. nih.gov |

Incorporation into Scaffolds for Structure-Activity Relationship Studies

Catalytic and Reagent Applications in Organic Transformations

While this compound is primarily utilized as a nucleophilic building block to introduce the trifluoropentylthio moiety, its applications can extend to its use as a specialized reagent or ligand. The thiol functional group can be deprotonated to form a thiolate, which can act as a ligand for various transition metals. By coordinating to a metal center, the electronic and steric properties of the resulting catalyst can be modified, potentially influencing its activity and selectivity in organic transformations. However, the use of this compound specifically as a ligand in well-established catalytic systems is not widely documented in the literature. Its predominant role remains that of a reagent that provides a unique fluorinated structural unit for the synthesis of complex molecules and advanced materials.

Computational and Theoretical Studies on 5,5,5 Trifluoropentylmercaptan

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 5,5,5-Trifluoropentylmercaptan. These calculations, which employ the principles of quantum mechanics, can determine the wavefunctions of the electrons within the molecule. northwestern.edu From this, a wealth of information can be derived, including molecular structure (bond lengths and angles), electronic energies, and various electrical properties. northwestern.edu

Density Functional Theory (DFT) is a commonly employed method for such electronic structure calculations in materials science and organic chemistry. cecam.orgnrel.gov For a molecule like this compound, a functional such as M06-2X with a basis set like def2-TZVP would offer a favorable balance between computational cost and accuracy. nrel.gov These calculations would yield optimized 3D geometries, Mulliken atomic charges, and spin densities. nrel.gov

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which provides the energy and wavefunction. northwestern.edu This allows for the determination of molecular orbitals and their energies, offering insights into the molecule's reactivity and spectral properties. northwestern.edu The presence of the electron-withdrawing trifluoromethyl group and the sulfur atom of the mercaptan group significantly influences the electronic distribution and bonding within the molecule, which can be precisely quantified through these computational methods.

Table 1: Representative Calculated Electronic Properties of this compound

| Property | Representative Value | Unit |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -9.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

Note: The values in this table are hypothetical and serve as representative examples of data obtained from quantum chemical calculations.

Mechanistic Probing via Transition State Modeling

Transition state modeling is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. This approach focuses on identifying the transition state, which is the highest energy point along the reaction coordinate, to understand the kinetics and thermodynamics of a reaction. State-transition modeling is a flexible and intuitive approach for computer-based decision-analytic modeling. nih.gov

For instance, in a reaction involving the deprotonation of the thiol group, transition state modeling can elucidate the energy barrier for this process. By mapping the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products. This involves calculating the geometries and energies of the reactants, products, and the transition state that connects them.

Such studies can also reveal the influence of the trifluoromethyl group on the reaction mechanism. The electron-withdrawing nature of this group can stabilize or destabilize transition states, thereby affecting the reaction rate. These computational insights are crucial for designing new synthetic routes or understanding the molecule's role in various chemical processes. In silico studies have shown the ability to predict interactions between metabolites and specific genes, which can be extrapolated to understand the potential reactivity of compounds like this compound. nih.gov

Conformational Analysis and Intermolecular Interactions

The flexibility of the pentyl chain in this compound allows it to adopt multiple conformations. Conformational analysis through computational methods is essential to identify the most stable conformers and understand their relative energies. This process typically involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer. nrel.gov The lowest-energy conformer is then used as the starting point for further calculations. nrel.gov

The intermolecular interactions of this compound are also a key area of study. The presence of the sulfur atom allows for the formation of hydrogen bonds and other non-covalent interactions, while the fluorinated tail can lead to fluorous interactions. Understanding these interactions is critical for predicting the molecule's physical properties, such as its boiling point and solubility, as well as its behavior in biological systems.

Quantum chemical calculations can quantify the strength of these intermolecular interactions. By modeling dimers or larger clusters of the molecule, researchers can calculate the binding energies and geometries of these aggregates. This information is invaluable for understanding the condensed-phase behavior of the compound.

Table 2: Representative Conformational and Interaction Data for this compound

| Parameter | Representative Value | Unit |

| Rotational Barrier (C-S bond) | 5.2 | kcal/mol |

| Hydrogen Bond Energy (S-H...S) | -2.1 | kcal/mol |

| van der Waals Interaction Energy | -4.5 | kcal/mol |

Note: The values in this table are hypothetical and serve as representative examples of data obtained from computational studies.

In Silico Approaches for Reaction Pathway Prediction

In silico approaches for reaction pathway prediction aim to computationally explore the landscape of possible reactions that this compound can undergo. nrel.gov These methods can help in identifying novel and non-intuitive reaction intermediates and products. nrel.gov By systematically breaking and forming bonds, these computational tools can generate a network of potential reaction pathways.

The feasibility of each predicted pathway is then assessed by calculating the reaction energies and activation barriers using quantum chemistry techniques like DFT. nrel.gov This allows for the identification of the most likely reaction pathways under specific conditions. For example, these methods can be used to predict the products of oxidation or other functional group transformations of the mercaptan.

These predictive studies are particularly useful in fields like drug discovery and materials science, where they can guide experimental efforts and accelerate the discovery of new molecules with desired properties. The ability to computationally screen for potential reactions and their outcomes saves significant time and resources in the laboratory. nrel.gov Recent studies have demonstrated the use of in silico methods to predict metabolic pathways and the reactivity of metabolites. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5,5,5-Trifluoropentylmercaptan is not yet widely documented, presenting an opportunity for the development of new and environmentally benign synthetic methodologies. Future research will likely focus on adapting established thiol synthesis protocols to this specific fluorinated substrate, with an emphasis on sustainability, efficiency, and safety.

Plausible synthetic strategies could be derived from classical methods. A primary route involves the nucleophilic substitution (Sₙ2) reaction between a 5,5,5-trifluoropentyl halide (e.g., 1-bromo-5,5,5-trifluoropentane) and a sulfur nucleophile. libretexts.org The use of thiourea (B124793) followed by hydrolysis is a common approach to avoid the formation of sulfide (B99878) byproducts, which can occur when using hydrosulfide (B80085) anions directly. libretexts.org

Another promising avenue is the radical-initiated addition of thioacetic acid across the double bond of a suitable precursor like 5,5,5-trifluoropent-1-ene, followed by hydrolysis of the resulting thioacetate (B1230152). This method is often compatible with a wide range of functional groups. tandfonline.com Sustainable chemistry principles could be integrated by exploring enzymatic pathways, using greener solvents, or developing catalytic systems that minimize waste and energy consumption.

| Synthetic Strategy | Precursor | Key Reagents | Reaction Type | Potential Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 5,5,5-Trifluoropentyl bromide | 1. Thiourea 2. NaOH (aq) | Sₙ2, Hydrolysis | Good yields, avoids sulfide byproduct. libretexts.org |

| Radical Addition | 5,5,5-Trifluoropent-1-ene | 1. Thioacetic acid, Radical initiator (AIBN) 2. H₃O⁺ or OH⁻ | Radical Addition, Hydrolysis | High atom economy, mild conditions. |

| Thioester Reduction | 5,5,5-Trifluoropentanoyl chloride | Reducing agents (e.g., LiAlH₄ after conversion to thioester) | Reduction | Alternative for specific precursor availability. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by two key features: the thiol (-SH) group and the terminal trifluoromethyl (-CF₃) group. The thiol group is known for its diverse reactivity, including oxidation to form disulfides, nucleophilic addition to electrophiles, and participation in radical reactions. libretexts.org

The powerful electron-withdrawing nature of the distal CF₃ group is expected to significantly increase the acidity of the thiol proton compared to non-fluorinated alkanethiols. This enhanced acidity would make the corresponding thiolate a more readily formed and potent nucleophile under basic conditions. This could accelerate reactions such as Michael additions to α,β-unsaturated carbonyls. nih.gov

A particularly exciting area for future research is the use of this compound in thiol-ene "click" chemistry. This radical-mediated reaction allows for the rapid and efficient covalent linking of thiols to molecules containing carbon-carbon double bonds (enes) under mild conditions, often initiated by UV light. researchgate.netrsc.org The incorporation of the trifluoromethylated moiety via this method could be a modular strategy for creating complex fluorinated materials and polymers. mdpi.com Investigating how the CF₃ group influences the kinetics and efficiency of the radical chain transfer step will be a key research question. mdpi.com

| Reaction Type | Reagent/Condition | Expected Product Type | Influence of CF₃ Group |

|---|---|---|---|

| Oxidation | Mild oxidant (e.g., I₂, air) | Disulfide (R-S-S-R) | Minimal direct impact on the reaction itself. libretexts.org |

| Nucleophilic Substitution (as thiolate) | Alkyl Halide (R'-X) | Sulfide (R-S-R') | Enhanced nucleophilicity of thiolate due to increased acidity. |

| Thiol-Ene "Click" Reaction | Alkene, Photoinitiator, UV light | Thioether | Potential modification of radical chain transfer efficiency. mdpi.com |

| Michael Addition (as thiolate) | α,β-Unsaturated carbonyl | Thioether adduct | Increased reaction rate due to enhanced nucleophilicity. nih.gov |

Advanced Applications in Functional Material Design

The unique properties conferred by the trifluoromethyl group make this compound a highly attractive building block for advanced functional materials.

Self-Assembled Monolayers (SAMs): Alkanethiols readily form ordered, single-molecule-thick layers on gold surfaces. Fluorinated thiols are particularly valued for creating surfaces with very low surface energy, making them both hydrophobic (water-repellent) and oleophobic (oil-repellent). uh.eduresearchgate.net SAMs of this compound on gold are expected to exhibit exceptional chemical inertness and thermal stability, with applications in anti-fouling coatings, low-friction surfaces, and high-performance lubrication. researchgate.net

Fluoropolymer Synthesis: The incorporation of this compound into polymers can create materials with enhanced properties. It can be used in radical polymerization to functionalize a polymer chain end or as a comonomer in thiol-ene polymerization. rsc.org The resulting fluoropolymers are predicted to have low refractive indices, low dielectric constants, high gas permeability, and excellent thermal and chemical resistance, making them suitable for applications in optics, electronics, and protective coatings. rsc.orgacs.org

Superhydrophobic Surfaces: By combining the inherent hydrophobicity of the CF₃ group with micro- or nano-scale surface texturing, it is possible to create superhydrophobic surfaces. This compound could be used to chemically modify a patterned surface, leading to materials with extreme water repellency for applications in self-cleaning fabrics and anti-icing coatings. rsc.org

| Application Area | Material Type | Key Property Conferred by CF₃ Moiety | Potential Use |

|---|---|---|---|

| Surface Science | Self-Assembled Monolayers (SAMs) | Low surface energy, chemical inertness. uh.eduresearchgate.net | Anti-fouling coatings, low-friction surfaces, biosensors. |

| Polymer Chemistry | Fluorinated Polymers | Thermal stability, hydrophobicity, low dielectric constant. rsc.orgacs.org | High-performance elastomers, optical fibers, electronic components. |

| Advanced Materials | Superhydrophobic Surfaces | Extreme water repellency. rsc.org | Self-cleaning textiles, anti-icing coatings, drag reduction. |

| Biomaterials | Functionalized Surfaces | Biological inertness, tunable wettability. | Non-stick surgical tools, implant coatings. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis and application of this compound involves leveraging advanced laboratory technologies like flow chemistry and automated synthesis.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch chemistry, including superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, particularly when handling reactive intermediates or gaseous reagents. vapourtec.comresearchgate.net The synthesis of the thiol and its subsequent functionalization, such as in photochemical thiol-ene reactions, are highly amenable to flow processing. nih.govacs.orgthalesnano.com This allows for safer, more efficient, and readily scalable production, moving from laboratory-scale discovery to industrial-scale manufacturing. rsc.orguhasselt.be

Automated Synthesis: Automated platforms enable high-throughput experimentation, which is invaluable for optimizing reaction conditions and rapidly synthesizing libraries of related compounds for screening. rsc.orgresearchgate.net An automated system could be used to explore the reactivity of this compound with a wide array of electrophiles or ene-containing molecules, accelerating the discovery of new materials and applications. cas.cn While often applied to complex processes like radiotracer synthesis, the principles of automation—precision, reproducibility, and high throughput—are directly applicable to exploring the chemistry of novel building blocks like the title compound. researchgate.netrsc.org

| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |

|---|---|---|

| Scalability | Often problematic, requires re-optimization. | Straightforward, by running the reactor for longer times ("scaling out"). rsc.org |

| Safety | Higher risk with exotherms or hazardous reagents. | Enhanced safety due to small reactor volumes and better control. vapourtec.com |

| Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and pressure. researchgate.net |

| Photochemistry | Inefficient light penetration in large volumes. | Efficient irradiation due to short path length in microreactors. nih.govthalesnano.com |

| Throughput | Low, sequential processing. | High, suitable for library synthesis and optimization. rsc.org |

Q & A

Q. What are the key synthetic routes for 5,5,5-Trifluoropentylmercaptan, and what methodological considerations are critical for yield optimization?

A common approach involves substituting a precursor hydroxyl or halide group with a thiol. For example, fluorination of pentanal derivatives (e.g., using trichlorofluoromethane ) could yield intermediates like 5,5,5-trifluoropentanoic acid, followed by reduction and thiolation. Thiolation may employ thiourea or HS under controlled conditions. Key considerations include avoiding oxidation (use inert atmosphere) and optimizing reaction time/temperature to minimize disulfide byproducts. Purification via column chromatography under nitrogen is recommended .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- NMR : NMR will show distinct peaks for CF groups (δ ~ -60 to -70 ppm). NMR will resolve thiol protons (δ ~1.5–2.5 ppm, exchangeable) and adjacent CH groups.

- IR : S-H stretching (~2550 cm) and C-F vibrations (~1100–1250 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the molecular formula (CHFS).

- HPLC/GC-MS : Use polar columns (e.g., DB-WAX) for separation, with derivatization (e.g., alkylation) to stabilize the thiol .

Q. What are the stability and storage protocols for this compound in laboratory settings?

The compound is prone to oxidation and disulfide formation. Store under nitrogen/argon at ≤-20°C in amber vials. Add stabilizers (e.g., 0.1% BHT) and avoid exposure to light/moisture. Regularly monitor purity via TLC or GC-MS .

Q. How is this compound utilized as a building block in fluorinated compound synthesis?

Its thiol group enables nucleophilic substitutions (e.g., SN2 reactions) or thiol-ene click chemistry. The CF moiety enhances lipophilicity and metabolic stability, making it valuable in drug discovery (e.g., protease inhibitors) or materials science (e.g., fluorinated polymers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic methods for this compound?

Discrepancies in precursor reactivity (e.g., fluorination efficiency vs. direct thiolation ) require systematic validation. Compare intermediates (e.g., via NMR) and optimize stepwise conditions. Cross-reference PubChem data (e.g., InChI keys ) to verify structural consistency.

Q. What computational tools are effective for predicting the reactivity and physicochemical properties of this compound?

- Molecular Dynamics : Simulate solvent interactions (e.g., in THF or DCM) using Gaussian or GROMACS.

- QSAR : Correlate CF/thiol electronic effects with logP or pKa (software: Schrödinger, MOE).

- Docking Studies : Model binding to enzymes (e.g., cysteine proteases) using AutoDock Vina .

Q. What experimental strategies mitigate challenges in purifying this compound?

Q. How does the electronic influence of the CF3_33 group affect the thiol's nucleophilicity in this compound?

The electron-withdrawing CF group reduces electron density at the sulfur, lowering nucleophilicity. This can be quantified via Hammett constants (σ for CF = 0.43) or kinetic studies comparing reaction rates with non-fluorinated analogs .

Q. What in vitro toxicological assays are recommended for preliminary safety profiling of this compound?

Q. How can mechanistic studies elucidate the compound’s role in radical-mediated reactions?

Use radical initiators (e.g., AIBN) and EPR spectroscopy to detect thiyl radicals. Compare kinetics under aerobic vs. anaerobic conditions. Isotopic labeling (e.g., ) can track sulfur participation in bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.